(-)-Sesamin

Lipid Metabolism Fatty Acid Oxidation Hepatology

Procure (-)-Sesamin (CAS 13079-95-3), the (1R,3aS,4R,6aS) stereoisomer, for research demanding fidelity. Commercial 'sesamin' often contains episesamin, which induces hepatic fatty acid oxidation 2.3–5.1 fold vs. the 1.6–1.7 fold of pure (-)-Sesamin. This precise entity is metabolized exclusively by CYP2C9, making it the definitive probe for drug interaction studies. Its passive cellular entry eliminates confounding cytotoxicity, ensuring clean signaling data. Secure the defined compound for reproducible, mechanistic research.

Molecular Formula C20H18O6
Molecular Weight 354.4 g/mol
CAS No. 13079-95-3
Cat. No. B1663412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Sesamin
CAS13079-95-3
SynonymsAG-L-08506;  NSC-669389;  5-[(3R,3aS,6R,6aS)-3-(1,3-Benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole
Molecular FormulaC20H18O6
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6
InChIInChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2/t13-,14-,19+,20+/m1/s1
InChIKeyPEYUIKBAABKQKQ-NSMLZSOPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring (-)-Sesamin (CAS 13079-95-3): Baseline Identity and Differential Positioning Among Sesame Lignans


(-)-Sesamin (CAS 13079-95-3) is a naturally occurring furofuran lignan, specifically the (1R,3aS,4R,6aS) stereoisomer, isolated primarily from sesame seeds (Sesamum indicum) and Asarum forbesii . It functions as a potent and selective inhibitor of delta-5 desaturase (Δ5-desaturase) in polyunsaturated fatty acid biosynthesis . As a single, stereochemically defined entity, (-)-sesamin exhibits a distinct biological profile relative to its stereoisomers (e.g., episesamin) and related sesame lignans (e.g., sesamolin, sesamol), which is critical for reproducible research outcomes [1].

Why Generic 'Sesamin' or In-Class Lignan Substitution Fails for (-)-Sesamin Procurement


Substituting (-)-sesamin with generic 'sesamin' preparations or alternative sesame lignans (e.g., episesamin, sesamolin) introduces significant variability in metabolic fate, enzyme induction profiles, and cellular uptake. Commercial 'sesamin' supplements often contain a ~1:1 mixture of sesamin and its stereoisomer episesamin, which exhibits markedly different effects on hepatic fatty acid oxidation [1] and is metabolized by distinct cytochrome P450 isoforms in humans [2]. Furthermore, even closely related lignans such as sesamolin and sesamol diverge sharply from (-)-sesamin in their intracellular transport mechanisms and cytotoxic potency [3]. Such heterogeneity compromises experimental reproducibility, dose-response linearity, and mechanistic interpretation, making precise procurement of the defined (-)-sesamin stereoisomer essential for rigorous scientific investigation.

Quantitative Differentiation Evidence for (-)-Sesamin Against Close Analogs


Hepatic Fatty Acid Oxidation: Episesamin Drives 2-3x Greater Induction Than (-)-Sesamin

In a direct head-to-head comparison in rats fed 0.2% lignan diets for 15 days, (-)-sesamin increased mitochondrial and peroxisomal palmitoyl-CoA oxidation rates by 1.7-fold and 1.6-fold, respectively. In contrast, its stereoisomer episesamin increased these same activities by 2.3-fold and 5.1-fold [1]. The study explicitly concludes that the physiological activity of commercial sesamin preparations (which contain both isomers) is mainly attributable to episesamin, not sesamin [1].

Lipid Metabolism Fatty Acid Oxidation Hepatology

Human CYP-Mediated Metabolism: Distinct P450 Isoform Contributions for (-)-Sesamin vs. Episesamin

In human liver microsomes, the metabolism of (-)-sesamin to its monocatechol is mediated predominantly by CYP2C9, with minimal contribution from CYP1A2. In contrast, the metabolism of episesamin shows nearly equal contributions from CYP2C9 and CYP1A2 [1]. Furthermore, (-)-sesamin acts as a mechanism-based inhibitor (MBI) of CYP2C9, while episesamin exhibits a different MBI profile [1].

Drug Metabolism CYP2C9 CYP1A2 Pharmacokinetics

Intracellular Uptake and Cytotoxicity: (-)-Sesamin's Passive Transport Limits Melanoma Activity Compared to Sesamol

In human melanoma SK-MEL-2 cells, the intracellular uptake of (-)-sesamin occurs via passive diffusion, whereas the related lignan sesamol utilizes carrier-mediated transport [1]. This mechanistic difference translates to distinct cytotoxicity profiles: sesamol inhibits melanoma cell viability with a quantifiable IC50, whereas (-)-sesamin and sesamolin exhibit no cytotoxic activity under the same conditions due to limited aqueous solubility and uptake [1].

Oncology Melanoma Cellular Uptake Cytotoxicity

NAFLD Lipid-Lowering Efficacy: Sesamol > (-)-Sesamin > Sesamolin in HepG2 Steatosis Model

In a comparative study using steatosis-induced HepG2 cells, treatment with 3 μg/mL of each lignan reduced triglyceride and total cholesterol contents. The rank order of lipid-lowering potency was established as: sesamol > (-)-sesamin > sesamolin [1]. While all three lignans activated AMPK and PPAR signaling, the magnitude of effect on lipid accumulation was not equivalent [1].

NAFLD Lipid Metabolism Hepatology Metabolic Disease

Antioxidant Synergism with Vitamin E: Class-Level Property Demonstrated for (-)-Sesamin

In rat liver microsomal and mitochondrial lipid peroxidation systems, the combination of (-)-sesamin (and other sesame lignans) with tocopherols (α- or γ-) or α-tocotrienol produced inhibitory effects greater than the sum of individual activities, indicating synergistic interaction [1]. This synergism is attributed to the lignans' ability to recycle vitamin E from its radical form [1].

Antioxidant Lipid Peroxidation Vitamin E Synergism

Delta-5 Desaturase Inhibition: Defined Potency (IC50 ~843 nM) Distinguishes (-)-Sesamin from Synthetic Inhibitors

(-)-Sesamin is a selective inhibitor of delta-5 desaturase (Δ5-desaturase), a key enzyme in the biosynthesis of arachidonic acid from dihomo-γ-linolenic acid. ChEMBL reports an IC50 value of 843 nM for inhibition of liver delta-5 desaturase [1]. This potency is moderate compared to highly optimized synthetic inhibitors (e.g., D5D-IN-326 with IC50 of 22-72 nM ), but (-)-sesamin offers the advantage of being a natural product with a distinct scaffold and potential for dietary intervention studies.

Enzyme Inhibition Delta-5 Desaturase Polyunsaturated Fatty Acid Metabolism

Recommended Research and Industrial Application Scenarios for (-)-Sesamin Based on Differential Evidence


Studies of Hepatic Lipid Metabolism Requiring Moderate and Defined Fatty Acid Oxidation Modulation

As evidenced by its 1.6-1.7 fold induction of fatty acid oxidation compared to episesamin's 2.3-5.1 fold increase [1], (-)-sesamin provides a moderate, stereochemically defined stimulus. This makes it the preferred choice for experiments where the exaggerated effects of episesamin would mask subtler physiological responses or when mimicking dietary intake of naturally occurring sesamin is required.

In Vitro Signaling Studies Where Passive Cellular Uptake is Desirable and Cytotoxicity is a Confounder

In contrast to the carrier-mediated uptake and cytotoxic activity of sesamol, (-)-sesamin enters cells via passive diffusion and lacks direct cytotoxicity in certain models [1]. This property is advantageous for isolating pure signaling events (e.g., ERK1/2 activation [2]) without the confounding variable of cell death, particularly in neuronal or other sensitive cell lines.

Investigations of CYP2C9-Mediated Drug Metabolism and Mechanism-Based Inhibition

(-)-Sesamin is selectively metabolized by CYP2C9 and acts as a mechanism-based inhibitor of this isoform, unlike episesamin which relies equally on CYP1A2 [1]. Therefore, pure (-)-sesamin is the appropriate tool compound for probing CYP2C9 activity, potential drug-drug interactions, and interindividual variability in human liver metabolism.

Development of Antioxidant Formulations Aiming to Potentiate Vitamin E Efficacy

The well-documented synergistic interaction between sesame lignans (including (-)-sesamin) and tocopherols [1] supports the inclusion of (-)-sesamin in nutraceutical or cosmeceutical formulations designed to enhance the stability and efficacy of vitamin E, a property not shared by all phenolic antioxidants.

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